molecular formula C6H9N3O2S B12922819 5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole CAS No. 87695-77-0

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12922819
CAS No.: 87695-77-0
M. Wt: 187.22 g/mol
InChI Key: ANRQVBGDMRWUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole is a chemical compound with a unique structure that includes an ethylthio group, a methyl group, and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole typically involves the reaction of 1-methyl-4-nitroimidazole with an ethylthiolating agent. One common method is the nucleophilic substitution reaction where the nitroimidazole is treated with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-(Ethylthio)-1-methyl-4-amino-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylthio)-1-methyl-4-nitro-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.

    5-(Ethylthio)-1H-tetrazole: Contains a tetrazole ring instead of an imidazole ring.

Uniqueness

5-(Ethylthio)-1-methyl-4-nitro-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both an ethylthio group and a nitro group on the imidazole ring makes it a versatile compound for various applications.

Properties

CAS No.

87695-77-0

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-ethylsulfanyl-1-methyl-4-nitroimidazole

InChI

InChI=1S/C6H9N3O2S/c1-3-12-6-5(9(10)11)7-4-8(6)2/h4H,3H2,1-2H3

InChI Key

ANRQVBGDMRWUGJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=CN1C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.